molecular formula C25H21FN4O2 B15000815 4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B15000815
M. Wt: 428.5 g/mol
InChI Key: UZXXYCCIQCUYAP-UHFFFAOYSA-N
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Description

4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of fluorophenyl, methoxyphenyl, and phenylamino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-anilino-4-[4-[(4-fluorophenyl)methoxy]phenyl]-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H21FN4O2/c26-18-10-6-16(7-11-18)15-32-20-12-8-17(9-13-20)21-14-22(31)28-25-23(21)24(29-30-25)27-19-4-2-1-3-5-19/h1-13,21H,14-15H2,(H3,27,28,29,30,31)

InChI Key

UZXXYCCIQCUYAP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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